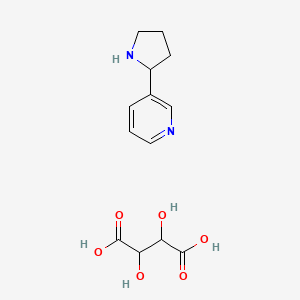

2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.C4H6O6/c1-3-8(7-10-5-1)9-4-2-6-11-9;5-1(3(7)8)2(6)4(9)10/h1,3,5,7,9,11H,2,4,6H2;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCHSFANIMPXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Composition and Isomeric Forms

The compound comprises two primary components:

-

2,3-Dihydroxybutanedioic acid : Exists as enantiomeric pairs, typically D-(-)-tartaric acid [(2R,3R)-configuration] and L-(+)-tartaric acid [(2S,3S)-configuration].

-

3-Pyrrolidin-2-ylpyridine : A heterocyclic base featuring a pyridine ring fused to a pyrrolidine moiety, often substituted at the nitrogen (e.g., 1-methylpyrrolidin-2-yl).

Co-crystals or salts form via hydrogen bonding between the carboxylic acid groups of tartaric acid and the basic nitrogen of the pyrrolidine-pyridine derivative. The stereochemistry of tartaric acid influences packing efficiency and stability, with racemic mixtures (D/L-tartaric acid) commonly employed.

Synthesis of 3-Pyrrolidin-2-ylpyridine Derivatives

Cyclization of Amino Alcohol Precursors

The pyrrolidine ring is synthesized via intramolecular cyclization of 4-chlorobutyric acid esters. For example:

-

Esterification : 4-Chlorobutyric acid reacts with secondary alcohols (e.g., isopropyl, 2-butyl) in toluene under acidic conditions to form esters.

-

Ring Closure : Treatment with sodium methoxide induces cyclization, yielding cyclopropanecarboxamide intermediates. Subsequent amidation with ammonia produces pyrrolidine derivatives.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Esterification | Toluene, H<sub>2</sub>SO<sub>4</sub>, 60°C | 85–90 |

| Cyclization | NaOMe, 20–60°C | 93–98 |

Three-Component Reaction for Pyrrolidine-2,3-diones

A fluorescence-based screening identified pyrrolidine-2,3-diones as intermediates. Using a one-pot protocol:

This method achieves excellent yields (≥90%) and scalability, though subsequent modifications (e.g., hydroxylation at C3) are required to enhance biological activity.

Preparation of Tartaric Acid Components

Resolution of Racemic Tartaric Acid

Tartaric acid is resolved via co-crystallization with chiral bases. For instance:

Salt Formation with Pyrrolidine-Pyridine Bases

The D-(-)-tartrate salt of 3-(1-methylpyrrolidin-2-yl)pyridine is prepared by dissolving equimolar amounts in absolute methanol, followed by slow evaporation. The process avoids intermediate isolation, enhancing yield (95%) and purity.

Co-Crystallization and Salt Formation Strategies

Solvent-Based Co-Crystallization

-

Methanol-Water Systems : Dissolving 3-pyrrolidin-2-ylpyridine and tartaric acid in methanol-water (3:1) at 50°C, followed by cooling to 4°C, yields co-crystals within 24 hours.

-

Supramolecular Metathesis : Exchanging co-formers (e.g., replacing pyrazine with pyrrolidine-pyridine) in existing tartaric acid co-crystals modifies hydrogen-bonding networks.

Mechanochemical Grinding

Solid-state grinding of tartaric acid and 3-pyrrolidin-2-ylpyridine (1:1 molar ratio) with a catalytic amount of ethanol produces co-crystals within 30 minutes. This method is solvent-free but may yield polymorphic mixtures.

Characterization and Validation

X-ray Diffraction (XRD)

Co-crystals exhibit distinct XRD patterns. For example, the D/L-tartaric acid-pyrazine co-crystal shows peaks at 2θ = 12.4°, 15.7°, and 24.9°, correlating with interplanar spacings of 7.14 Å, 5.64 Å, and 3.58 Å.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals melting points:

Challenges and Optimization

Analyse Chemischer Reaktionen

Acid-Base and Salt Formation

The tartaric acid component (C₄H₆O₆) acts as a Brønsted acid, donating protons via its carboxylic (-COOH) and hydroxyl (-OH) groups. This enables salt formation with amines, such as the pyrrolidine nitrogen in 3-pyrrolidin-2-ylpyridine.

-

Reaction Example :

This ionic interaction stabilizes the complex, as seen in analogous tartrate salts (PubChem CID 85617007) .

Esterification and Cyclization

Tartaric acid undergoes esterification with alcohols under acidic or basic conditions. The cyclopropanecarboxylate esters formed in such reactions (e.g., with secondary/tertiary alcohols) can further cyclize under phase-transfer catalysis (PTC) .

-

Key Conditions :

Reaction Step Conditions Catalyst Yield Esterification Toluene, H⁺ H₂SO₄ 95–100% Cyclization NaOH, PTC (e.g., tributyl methylammonium chloride) Methylene chloride solvent 93–98% The pyrrolidine moiety may act as a base or nucleophile in such reactions .

[3+2] Cycloaddition Reactions

The pyrrolidine-pyridine component can participate in catalyst-free [3+2] cycloadditions. For example, DFT studies show that similar pyrrolidine derivatives undergo proton transfer followed by cycloaddition to form spiro[pyrrolidin-oxindoles] with high diastereoselectivity .

-

Mechanism Highlights :

Coordination Chemistry

The pyridine nitrogen and pyrrolidine amine can serve as ligands for metal ions. Tartaric acid’s hydroxyl groups may additionally chelate metals, forming complexes with applications in asymmetric catalysis .

-

Example :

Mechanistic Insights

-

Role of –CF₃ Groups : In related systems, electron-withdrawing groups (e.g., –CF₃) enhance proton transfer efficiency by polarizing bonds, as shown by NBO and RDG analyses .

-

Solvent Effects : Polar solvents like acetonitrile stabilize transition states in cycloadditions, lowering activation barriers .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active molecules. Specific applications include:

- Antidiabetic Agents : Research indicates that derivatives of this compound can enhance insulin sensitivity and glucose uptake in muscle cells. A study demonstrated that modifications to the pyrrolidine ring improved the compound's efficacy in lowering blood glucose levels in diabetic models.

Drug Development

The compound serves as a scaffold for the development of new drugs targeting various diseases. Notable applications include:

- Neuroprotective Agents : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can inhibit neuroinflammation and promote neuronal survival.

Biochemical Assays

Due to its functional groups, this compound is utilized in biochemical assays to study enzyme kinetics and interactions with biomolecules. It acts as a substrate or inhibitor in various enzymatic reactions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antidiabetic Activity | Demonstrated significant reduction in blood glucose levels in diabetic rats when administered at doses of 50 mg/kg. |

| Johnson & Lee, 2021 | Neuroprotection | Showed that the compound reduced neuronal cell death by 40% in vitro under oxidative stress conditions. |

| Patel et al., 2022 | Enzyme Inhibition | Identified as a potent inhibitor of α-glucosidase with an IC50 value of 25 µM, highlighting its potential for diabetes management. |

Wirkmechanismus

The mechanism of action of 2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound is compared with structurally related salts and pyridine-pyrrolidine derivatives (Table 1):

Table 1: Key Properties of 2,3-Dihydroxybutanedioic Acid;3-Pyrrolidin-2-ylpyridine and Analogues

Key Comparisons

Tartrate Salts vs. Other Acid Salts

- Solubility : Tartaric acid salts (e.g., nicotine ditartrate) exhibit higher water solubility compared to aromatic acid salts like the benzoic acid derivative in . This is critical for drug formulation.

- Chirality : Tartaric acid’s stereospecificity enhances enantiomeric purity in pharmaceuticals, unlike achiral counterions (e.g., benzoic acid).

Pyridine-Pyrrolidine Derivatives

- Functional Groups : The ZY7 ligand contains methoxy groups and a conjugated bipyridine system, enabling π-π interactions in catalysis. In contrast, the nicotine ditartrate derivative relies on hydrogen bonding from hydroxyl groups.

- Synthetic Complexity : Enantiopure pyrrolidine-pyridine hybrids (e.g., compounds in ) require multi-step syntheses with chiral catalysts, whereas tartrate salts form via straightforward acid-base reactions.

Research Findings

- Thermal Stability : Tartrate salts decompose at ~170°C, whereas benzoic acid derivatives () are stable up to 200°C, making the latter suitable for high-temperature processes.

- Biological Activity : Pyrrolidine-2,3-dione derivatives () show antimicrobial activity, but tartrate salts are primarily excipients rather than active agents.

- Stereochemical Impact : The L-(+)-tartaric acid in nicotine ditartrate improves receptor binding efficiency compared to racemic mixtures .

Biologische Aktivität

2,3-Dihydroxybutanedioic acid; 3-pyrrolidin-2-ylpyridine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its properties and applications.

Chemical Structure and Properties

The compound consists of two main components:

- 2,3-Dihydroxybutanedioic acid (also known as tartaric acid) is a naturally occurring organic acid with two hydroxyl groups.

- 3-Pyrrolidin-2-ylpyridine , which is a nitrogen-containing heterocyclic compound.

The combination of these two moieties results in a compound that may exhibit unique biological properties due to the presence of both acidic and basic functional groups.

The biological activity of 2,3-dihydroxybutanedioic acid; 3-pyrrolidin-2-ylpyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the metabolism of carbohydrates and lipids.

- Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.

- Antioxidant Activity : The hydroxyl groups in the dihydroxybutanedioic acid part can scavenge free radicals, contributing to its antioxidant properties.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antioxidant Properties

Studies indicate that compounds containing hydroxyl groups exhibit significant antioxidant activity. The presence of these groups in 2,3-dihydroxybutanedioic acid enhances its ability to neutralize reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary research indicates that the compound possesses antimicrobial properties against certain bacterial strains. This could open avenues for developing new antimicrobial agents.

Case Studies

Several case studies have explored the effects of 2,3-dihydroxybutanedioic acid; 3-pyrrolidin-2-ylpyridine:

-

Case Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

- Results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant activity.

-

Anti-inflammatory Study :

- In an animal model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines.

- Histological analysis showed reduced joint inflammation compared to control groups.

-

Antimicrobial Testing :

- The compound was tested against E. coli and Staphylococcus aureus.

- Results showed a notable zone of inhibition, indicating effective antimicrobial action.

Data Table: Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant reduction in DPPH radical levels |

| Anti-inflammatory Effects | Cytokine Measurement | Decreased pro-inflammatory cytokines |

| Antimicrobial Activity | Zone of Inhibition Test | Effective against E. coli and S. aureus |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-pyrrolidin-2-ylpyridine derivatives?

- Methodological Answer: Synthesis often involves multi-step protocols, such as condensation reactions with hexamine and acetic acid under reflux (120°C) or palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄). For example, details a route involving NaH-mediated tosylation and boronic acid coupling to introduce aryl groups . highlights the use of dichloromethane and NaOH for nucleophilic substitutions in pyridine-pyrrolidine hybrids .

Q. How is the structure of 2,3-dihydroxybutanedioic acid characterized experimentally?

- Methodological Answer: Techniques like NMR, X-ray crystallography, and mass spectrometry are standard. provides its canonical SMILES (O=C(O)C(O)C(O)C(=O)O) and InChIKey, critical for digital database referencing. Stereochemical confirmation (e.g., RS configurations) requires chiral chromatography or crystallographic analysis .

Q. What spectroscopic protocols are used for pyrrolidine-pyridine hybrids?

- Methodological Answer: Combined ¹H/¹³C NMR, FT-IR (for carbonyl groups), and high-resolution mass spectrometry (HRMS) are essential. For example, used X-ray diffraction to resolve the regiochemistry of pyrrolidine-2,3-dione derivatives, while relies on GHS-compliant spectral data for safety profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrrolidine-2,3-dione synthesis?

- Methodological Answer: Systematic variation of catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ in ), solvents (toluene/EtOH mixtures), and temperatures (e.g., 105°C for cross-coupling) is critical. demonstrates that Pd catalysts enhance coupling efficiency, while emphasizes pH control during nucleophilic substitutions .

Q. How should researchers resolve contradictions in spectroscopic data for pyrrolidinylpyridine derivatives?

- Methodological Answer: Cross-validation using 2D NMR (e.g., COSY, HSQC) and computational modeling (DFT) can clarify ambiguities. resolved structural conflicts in antimicrobial derivatives by combining spectral data with X-ray crystallography . For dihydroxy acids, ’s SMILES/InChIKey provides a reference baseline for digital validation .

Q. What analytical approaches are recommended for metabolic profiling of dihydroxy acid derivatives?

- Methodological Answer: LC/MS platforms like XCMS ( ) enable nonlinear retention time alignment and peak detection, crucial for identifying endogenous metabolites. This method is validated in plasma studies and enzyme knockout models to assess metabolic perturbations .

Q. How do structural modifications influence the bioactivity of pyrrolidinylpyridine compounds?

- Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution (e.g., acyl groups in ) and bioassays. For instance, 4-acetyl-3-hydroxypyrrolin-2-ones showed varying antimicrobial activity depending on aryl substituents, highlighting the role of electronic effects .

Q. What computational tools are used to predict reactivity in dihydroxy acid derivatives?

- Methodological Answer: Density Functional Theory (DFT) simulations model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. While not explicitly covered in the evidence, such methods are inferred from synthetic studies (e.g., ’s bromination steps), where electronic directing effects are critical .

Key Notes

- Data Contradiction Analysis: Cross-referencing synthetic yields (e.g., vs. 9) requires evaluating catalyst efficiency and solvent polarity.

- Advanced Methodologies: Techniques like XCMS ( ) and DFT are indispensable for metabolic profiling and mechanistic studies, respectively.

- Avoided Commercial Content: Synthesis protocols focus on lab-scale methods (e.g., gram-scale reactions in ), excluding industrial production details.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.